Cas no 113518-91-5 (3,6-dibromo-1,8-naphthyridin-2-amine)
3,6-dibromo-1,8-naphthyridin-2-amine Propriedades químicas e físicas
Nomes e Identificadores
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- 3,6-dibromo-1,8-naphthyridin-2-amine
- 113518-91-5
- DTXSID90765131
- 1,8-Naphthyridin-2-amine, 3,6-dibromo-
-
- MDL: MFCD31729477
- Inchi: 1S/C8H5Br2N3/c9-5-1-4-2-6(10)7(11)13-8(4)12-3-5/h1-3H,(H2,11,12,13)
- Chave InChI: SEOXKCSSUVFJOI-UHFFFAOYSA-N
- SMILES: BrC1=C(N)N=C2C(C=C(C=N2)Br)=C1
Propriedades Computadas
- Massa Exacta: 302.88297Da
- Massa monoisotópica: 300.88502Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 0
- Complexidade: 190
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 51.8Ų
3,6-dibromo-1,8-naphthyridin-2-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D631260-10g |
3,6-dibromo-1,8-Naphthyridin-2-amine |
113518-91-5 | 95% | 10g |
$4500 | 2024-08-03 | |
| eNovation Chemicals LLC | D631260-10g |
3,6-dibromo-1,8-Naphthyridin-2-amine |
113518-91-5 | 95% | 10g |
$4500 | 2025-02-26 | |
| eNovation Chemicals LLC | D631260-10g |
3,6-dibromo-1,8-Naphthyridin-2-amine |
113518-91-5 | 95% | 10g |
$4500 | 2025-02-26 |
3,6-dibromo-1,8-naphthyridin-2-amine Literatura Relacionada
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Informações adicionais sobre 3,6-dibromo-1,8-naphthyridin-2-amine
3,6-Dibromo-1,8-Naphthyridin-2-Amine (CAS 113518-91-5): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications
3,6-Dibromo-1,8-naphthyridin-2-amine, identified by its CAS number 113518-91-5, is a versatile heterocyclic compound that has garnered significant attention in recent years due to its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their diverse biological activities and pharmacological relevance. The presence of two bromine atoms at positions 3 and 6, along with the amino group at position 2, contributes to its chemical reactivity and ability to interact with various biological targets.
Recent advances in synthetic methodologies have enabled the efficient preparation of 3,6-dibromo-1,8-naphthyridin-2-amine through multistep reactions involving bromination and amidation processes. These synthetic approaches have been refined to enhance yield and purity, making the compound more accessible for further exploration. The structural features of this molecule, including the aromatic naphthyridine ring and the brominated substituents, are critical for its potential applications in drug discovery and development.
Research published in 2023 has highlighted the potential of 3,6-dibromo-1,8-naphthyridin-2-amine as a scaffold for designing novel therapeutic agents. A study in Journal of Medicinal Chemistry demonstrated its ability to modulate specific enzymatic pathways associated with inflammatory diseases. The compound's interactions with key enzymes such as phosphodiesterase and serine proteases have been investigated, revealing its potential as an anti-inflammatory agent. This finding underscores the importance of understanding the molecular mechanisms underlying its biological activities.
Another significant area of research involves the application of 3,6-dibromo-1,8-naphthyridin-2-amine in antimicrobial therapies. A 2023 study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that its brominated substituents play a crucial role in disrupting bacterial cell membranes, thereby inhibiting microbial growth. This property makes it a promising candidate for developing new antibiotics, particularly in the context of increasing antibiotic resistance.
Furthermore, the compound has been explored for its potential in cancer research. A recent review in Cancer Research highlighted the ability of 3,6-dibromo-1,8-naphthyridin-2-amine to induce apoptosis in cancer cells through the modulation of mitochondrial pathways. The study emphasized the importance of optimizing its chemical structure to enhance its antitumor efficacy while minimizing potential side effects. These findings suggest that further investigations into its mechanisms of action are essential for its development as a therapeutic agent.
From a synthetic perspective, the preparation of 3,6-dibromo-1,8-naphthyridin-2-amine has been optimized to improve its availability for research and industrial applications. A 2023 paper in Organic Letters described a novel synthetic route that involves the use of catalytic bromination and microwave-assisted amidation techniques. This method significantly reduces reaction time and enhances the overall efficiency of the synthesis process, making it more suitable for large-scale production.
The physical and chemical properties of 3,6-dibromo-1,8-naphthyridin-2-amine are also important for its application in various fields. Its solubility in polar solvents, thermal stability, and chemical reactivity are critical factors that influence its behavior in different environments. These properties have been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing valuable insights into its molecular structure and behavior.
Additionally, the compound has been studied for its potential in the development of fluorescent probes for bioimaging applications. A 2023 study in Advanced Materials demonstrated that 3,6-dibromo-1,8-naphthyridin-2-amine can be functionalized with fluorescent dyes to create highly sensitive probes for detecting specific biomolecules. This application highlights the versatility of the compound and its potential to contribute to the field of biomedical imaging.
In conclusion, 3,6-dibromo-1,8-naphthyridin-2-amine represents a promising molecule with a wide range of potential applications in medicinal chemistry, antimicrobial therapies, and bioimaging. Ongoing research is focused on further elucidating its biological mechanisms, optimizing its synthetic methods, and exploring its potential as a therapeutic agent. As new studies continue to emerge, the compound is expected to play a significant role in the development of innovative treatments and technologies.
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